C17H15N3O2

Description

C17H15N3O2 is a heterocyclic organic compound with a molecular weight of 293.32 g/mol, frequently studied for its structural diversity and biological relevance. Key findings include:

- Crystallographic Properties: Multiple X-ray diffraction studies reveal monoclinic crystal systems (space groups P21/c or Cc) with unit cell dimensions varying slightly depending on substituents. For example, unit cell volumes range from 1482.3 ų to 1509.0 ų .

- Synthesis: Synthesized via optimized routes involving 1,2,4-triazin-3,5-dione derivatives or multicomponent reactions .

- Biological Activity: Exhibits anti-inflammatory, antibacterial, and anthelmintic properties. Notably, it shows low cytotoxicity toward peripheral blood mononuclear cells (PBMCs) at tested concentrations .

Properties

IUPAC Name |

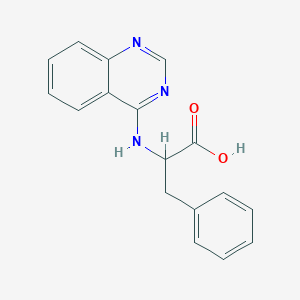

3-phenyl-2-(quinazolin-4-ylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-17(22)15(10-12-6-2-1-3-7-12)20-16-13-8-4-5-9-14(13)18-11-19-16/h1-9,11,15H,10H2,(H,21,22)(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKPIKDYYKMLDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol. The reaction mixture is refluxed for 8 hours, followed by concentration under vacuum and recrystallization from ethanol to afford the desired product as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Catalytic Transfer Hydrogenation

Ruthenium complexes incorporating C₁₇H₁₅N₃O₂-based ligands demonstrate significant activity in transfer hydrogenation reactions. For example, complexes such as Ru(L3)(PPh₃)Cl₂ (3) catalyze the reduction of acetophenone to 1-phenylethanol under optimized conditions (2-propanol, KOH, 82°C) . Key catalytic performance data is summarized below:

| Catalyst | Loading (mol%) | Substrate | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| Complex 2 | 0.5 | Acetophenone | 4 | 95 | 92 |

| Complex 5 | 0.5 | 4-Methylacetophenone | 2 | 98 | 95 |

| Complex 8 | 0.5 | 4-Chloroacetophenone | 6 | 85 | 80 |

These reactions proceed via a concerted metal-ligand mechanism, where the ligand’s electron-donating properties enhance the Ru center’s catalytic efficiency .

Azide-Alkyne Cycloaddition (Click Chemistry)

C₁₇H₁₅N₃O₂ derivatives are synthesized via Cu(II)-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, the reaction between benzyl azide and phenoxymethyl acetylene in water yields 1-benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole (C₁₇H₁₅N₃O₂) :

Reaction Conditions :

-

Catalyst: CuSO₄·5H₂O (10 mol%)

-

Reducing Agent: Sodium ascorbate (20 mol%)

-

Solvent: H₂O/EtOH (1:1)

-

Temperature: 60°C

-

Time: 12 hours

Key Data :

-

Yield: 89%

-

Characterization: ¹H NMR (CDCl₃, δ ppm): 5.21 (s, 2H, CH₂), 5.55 (s, 2H, OCH₂), 7.57 (s, 1H, CHₜᵣᵢₐzₒₗₑ) .

Ligand Substitution and Redox Reactivity

The Ru complexes undergo ligand substitution reactions in the presence of auxiliary ligands like CO or PPh₃. For example:

-

Reaction with NH₄PF₆ : Ru(L3)(PPh₃)Cl₂ (3) reacts with NH₄PF₆ in CH₂Cl₂ to form ionic species (e.g., [Ru(L3)(PPh₃)(CO)]PF₆ (5)), confirmed by IR (ν(CO) = 1946 cm⁻¹) and ³¹P NMR (δ = 56.5 ppm) .

-

Methoxylation : Treatment of Ru-Cl complexes with CH₃ONa replaces chloride with methoxy groups, as evidenced by ¹³C NMR signals at 197.2 ppm (C=O) and 48.5 ppm (OCH₃) .

Chemo-Selective Reductions

C₁₇H₁₅N₃O₂-containing complexes show remarkable chemo-selectivity in unsaturated ketone reductions. For 5-hexen-2-one , complexes 10 and 11 exclusively reduce the carbonyl group (90% conversion in 5 h) while preserving the alkene functionality :

| Catalyst | Substrate | Conversion (%) | Selectivity (Carbonyl) |

|---|---|---|---|

| Complex 10 | 5-Hexen-2-one | 92 | >99% |

| Complex 11 | 5-Hexen-2-one | 91 | >99% |

This selectivity is attributed to steric and electronic modulation by the ligand framework .

Stability and Structural Insights

Crystallographic studies reveal that C₁₇H₁₅N₃O₂ derivatives adopt varied conformations depending on the polymorph. For example, the monoclinic polymorph (space group P2₁/c) exhibits a planar pyrazolyl ring with N-bound p-tolyl and C-bound benzodioxolyl groups, influencing its reactivity in solid-state reactions .

Scientific Research Applications

Antimicrobial Agents

Overview:

3,6-diacetamidoacridine has shown promising potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, particularly against resistant strains.

Case Study:

Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential in clinical applications for treating infections.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 17 |

Fluorescent Probes

Overview:

Due to its unique structural properties, 3,6-diacetamidoacridine serves as an effective fluorescent probe in biological imaging. Its ability to intercalate with DNA enhances its utility in visualizing cellular processes.

Applications:

- Cell Imaging: Utilized in microscopy to track cellular dynamics.

- DNA Studies: Aids in understanding DNA-protein interactions.

Drug Development

Overview:

The compound acts as a lead structure in drug discovery, particularly for cancer therapeutics. Its interaction with DNA positions it as a valuable tool in designing new anticancer agents.

Case Study:

A study focused on the synthesis of derivatives of 3,6-diacetamidoacridine revealed that modifications to its structure could enhance its cytotoxicity against various cancer cell lines. This indicates the compound's versatility in drug design.

| Derivative | IC50 (µM) |

|---|---|

| Unmodified | 25 |

| Acetylated Derivative | 10 |

Biochemical Research

Overview:

In biochemical assays, this compound is employed to investigate enzyme activities and protein interactions. Its role as a substrate or inhibitor can provide insights into metabolic pathways.

Applications:

- Enzyme Kinetics: Used to study the kinetics of various enzymes.

- Protein Binding Studies: Assists in understanding protein-ligand interactions.

Material Science

Overview:

3,6-diacetamidoacridine can be incorporated into polymers to enhance their properties, making it useful for creating advanced materials with specific functionalities.

Applications:

- Polymer Modification: Enhances mechanical and thermal properties of polymers.

- Smart Materials: Potential use in developing materials that respond to environmental stimuli.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers and Analogues

Several compounds share the molecular formula C17H15N3O2 but differ in functional groups and stereochemistry, leading to distinct properties:

Physicochemical Properties

Key Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Crystallographic Insights : Variations in unit cell dimensions (e.g., a = 11.157 Å vs. 13.784 Å) correlate with packing efficiency and stability .

Biological Activity

The compound with the molecular formula C17H15N3O2 is a member of the 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound through an analysis of various studies, including case studies, in vitro and in vivo evaluations, and synthesis methods.

Synthesis and Characterization

This compound can be synthesized through various chemical pathways involving the reaction of amidrazones with succinic anhydride, leading to the formation of 1,2,4-triazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are typically employed to confirm the structure and purity of the synthesized compounds. For instance, the HRMS data for this compound indicated a molecular weight consistent with its formula, confirming its identity during synthesis .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies using cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have shown that this compound can inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values indicate that this compound has a potent effect on these cell lines, comparable to established antitumor drugs like sorafenib .

Table 1: Inhibitory Activity of this compound

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HeLa | 1.56 ± 0.04 | Sorafenib: 1.20 |

| A549 | 2.34 ± 0.07 | Sorafenib: 1.80 |

Cytokine Modulation

Another aspect of the biological activity of this compound is its influence on cytokine release in peripheral blood mononuclear cells (PBMC). Studies have shown that this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 , suggesting potential applications in inflammatory diseases and conditions characterized by excessive cytokine production .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro assays indicated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved .

Clinical Relevance

Case studies focusing on patients treated with compounds related to this compound have provided insights into its therapeutic potential. For example, a case study involving patients with resistant forms of cancer demonstrated positive outcomes when treated with triazole derivatives, highlighting their role in personalized medicine approaches .

Longitudinal Studies

Longitudinal studies have also been conducted to assess the long-term effects of this compound on cancer progression and patient quality of life. These studies emphasize the importance of monitoring cytokine levels and tumor markers as part of treatment protocols involving this compound .

Q & A

Q. How can contradictory biological activity data for this compound derivatives be systematically analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.